1,2,4,5-Tetramethyl-3,6-bis(trifluoromethyl)benzene
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Overview
Description
1,2,4,5-Tetramethyl-3,6-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C12H12F6 It is characterized by the presence of four methyl groups and two trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 1,2,4,5-tetramethylbenzene using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2,4,5-Tetramethyl-3,6-bis(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Formation of 1,2,4,5-tetramethyl-3,6-bis(trifluoromethyl)benzoic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,4,5-Tetramethyl-3,6-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorinated compounds for biological studies.
Medicine: Investigated for its potential use in drug design and development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,4,5-tetramethyl-3,6-bis(trifluoromethyl)benzene involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The pathways involved may include binding to specific enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
1,2,4,5-Tetramethylbenzene: Lacks the trifluoromethyl groups, resulting in different chemical properties.
1,3-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups but lacks the tetramethyl substitution pattern.
Uniqueness: 1,2,4,5-Tetramethyl-3,6-bis(trifluoromethyl)benzene is unique due to the combination of four methyl groups and two trifluoromethyl groups on the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H12F6 |
---|---|
Molecular Weight |
270.21 g/mol |
IUPAC Name |
1,2,4,5-tetramethyl-3,6-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C12H12F6/c1-5-6(2)10(12(16,17)18)8(4)7(3)9(5)11(13,14)15/h1-4H3 |
InChI Key |
JTYBYCLEGGNJKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C(F)(F)F)C)C)C(F)(F)F)C |
Origin of Product |
United States |
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